REACTION_CXSMILES
|
[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:15]([F:18])([F:17])[F:16])=[CH:11][CH:12]=2)[CH2:7][N:6]([N:24]=[CH:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[C:5]1=[O:32])(=[O:3])[CH3:2].S(=O)(=O)(O)O>[C].[Pd].CN(C)C=O>[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([F:23])([C:19]([F:20])([F:21])[F:22])[C:15]([F:17])([F:18])[F:16])=[CH:11][CH:12]=2)[CH2:7][N:6]([NH:24][CH2:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[C:5]1=[O:32])(=[O:3])[CH3:2] |f:2.3|
|
Name
|
1-acetyl-3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
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Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(N(CC2=CC(=CC=C12)C(C(F)(F)F)(C(F)(F)F)F)N=CC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
palladium-carbon
|
Quantity
|
0.21 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was carried out at a hydrogen pressure of 2 kg/cm2 until the hydrogen absorption rate
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(N(CC2=CC(=CC=C12)C(C(F)(F)F)(C(F)(F)F)F)NCC=1C=NC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |